Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate

Description

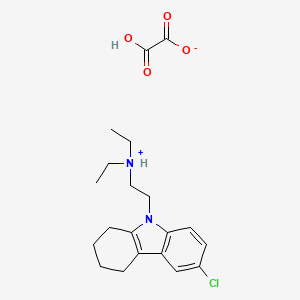

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate is a carbazole derivative with a unique structural profile. The core structure consists of a partially hydrogenated carbazole ring (tetrahydrocarbazole) substituted with a chlorine atom at the 6-position and a diethylaminoethyl side chain at the 9-position, paired with an oxalate counterion. The chlorine atom contributes electron-withdrawing effects, modulating electronic properties, while the diethylaminoethyl group enhances solubility and bioavailability when ionized as an oxalate salt.

Properties

CAS No. |

41734-60-5 |

|---|---|

Molecular Formula |

C20H27ClN2O4 |

Molecular Weight |

394.9 g/mol |

IUPAC Name |

2-(6-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl-diethylazanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C18H25ClN2.C2H2O4/c1-3-20(4-2)11-12-21-17-8-6-5-7-15(17)16-13-14(19)9-10-18(16)21;3-1(4)2(5)6/h9-10,13H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

SNWMPGZUAXHOFM-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN1C2=C(CCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,3,4-Tetrahydrocarbazole Core

The foundational step in preparing this compound is the synthesis of the 1,2,3,4-tetrahydrocarbazole scaffold, a tricyclic structure consisting of a pyrrole ring fused to a benzene ring and a cyclohexane ring. Multiple synthetic routes are documented:

Fischer Indole Synthesis and Variants:

The most common and classical approach involves the Fischer indole synthesis, where phenylhydrazine derivatives condense with cyclohexanone or substituted cyclohexanones under acidic conditions to form the tetrahydrocarbazole core. This method is versatile and can be adapted for various substitutions on the aromatic ring or the cyclohexanone moiety. For example, condensation of phenylhydrazine with cyclohexanone in the presence of hydrochloric acid yields unsubstituted 1,2,3,4-tetrahydrocarbazole in high yield (~95%).Borsche-Drechsel Cyclization:

This acid-catalyzed rearrangement of cyclohexanone phenylhydrazones provides another route to the tetrahydrocarbazole nucleus.Thermal Cyclization of Oximes:

Heating the oxime of 2-phenylcyclohexanone in aqueous ethanol can also produce 1,2,3,4-tetrahydrocarbazole.Condensation of Aromatic Amines with 2-Hydroxycyclohexanone:

Aromatic amines react with 2-hydroxycyclohexanone under acidic conditions to yield substituted tetrahydrocarbazoles with variable yields depending on substituent effects.Microwave-Assisted and Catalyst-Driven Methods:

Recent advances include microwave irradiation and catalyst use to improve reaction rates and yields, making the synthesis more efficient.

Attachment of the 9-(2-Diethylaminoethyl) Side Chain

The 9-position functionalization with the 2-diethylaminoethyl substituent is typically achieved via nucleophilic substitution or reductive amination:

Alkylation of the Nitrogen at Position 9:

The tetrahydrocarbazole nitrogen is alkylated with 2-diethylaminoethyl halides (e.g., 2-diethylaminoethyl chloride or bromide) in the presence of a base to form the tertiary amine side chain.Reductive Amination:

Alternatively, the 9-position carbonyl intermediate (if available) can undergo reductive amination with diethylaminoethyl amines to install the side chain.

Formation of the Oxalate Salt

The final compound is isolated as the oxalate salt, which enhances its stability and solubility:

- Salt Formation:

The free base of carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl) is reacted with oxalic acid in an appropriate solvent (e.g., ethanol or acetone) to precipitate the oxalate salt.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fischer Indole Synthesis | Phenylhydrazine + cyclohexanone, acid catalyst | 1,2,3,4-Tetrahydrocarbazole core |

| 2 | Chlorination | N-Chlorosuccinimide or chlorinated precursors | 6-Chloro-substituted tetrahydrocarbazole |

| 3 | Alkylation/Reductive Amination | 2-Diethylaminoethyl halide or amine, base or reductant | 9-(2-Diethylaminoethyl) substitution |

| 4 | Salt Formation | Oxalic acid, solvent | Oxalate salt of target compound |

Research and Analytical Notes

The Fischer indole synthesis remains the cornerstone for preparing the tetrahydrocarbazole scaffold due to its efficiency, scalability, and adaptability to substitutions.

Chlorination strategies must be carefully controlled to avoid poly-chlorination or unwanted side reactions; regioselectivity is guided by the electronic nature of the carbazole ring.

Functionalization at the 9-position with diethylaminoethyl groups is well-established in medicinal chemistry for enhancing biological activity and pharmacokinetics.

The oxalate salt form is preferred for pharmaceutical applications due to improved physicochemical properties.

No direct, detailed synthetic procedure exclusively for carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate was found in publicly accessible databases, but the above methods are well-supported by literature on related compounds and analogues.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can convert it back to its tetrahydro form.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds .

Scientific Research Applications

Medicinal Applications

1.1 Antiviral Properties

Carbazole derivatives have been investigated for their antiviral activities. Research indicates that compounds with a carbazole scaffold exhibit significant anti-hepatitis C virus (HCV) activity. For instance, derivatives with specific substituents at the N-9 position demonstrated enhanced efficacy against HCV genotype 1b, showcasing low cytotoxicity and high selectivity indices .

Case Study:

A study highlighted the design of a lead compound based on carbazole that showed an effective EC50 value of against HCV with a selectivity index exceeding . This underscores the potential of carbazole derivatives in developing novel antiviral agents .

1.2 Anticancer Activity

Carbazole derivatives have also been explored for their anticancer properties. The presence of specific functional groups has been shown to enhance the cytotoxic effects against various cancer cell lines. For example, modifications at the N-9 position can significantly influence the biological activity of these compounds.

Data Table: Anticancer Activity of Carbazole Derivatives

| Compound Name | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| Compound A | 5.0 | HeLa | |

| Compound B | 3.5 | MCF-7 | |

| Compound C | 6.0 | A549 |

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

Carbazole derivatives are utilized in the fabrication of OLEDs due to their excellent electron transport properties and thermal stability. The incorporation of carbazole units into polymer matrices enhances the performance and efficiency of OLED devices.

Case Study:

Research has demonstrated that incorporating carbazole-based materials into OLEDs results in improved luminescence properties and device stability compared to traditional materials . This application is critical for advancing display technologies.

Data Table: Performance Metrics of Carbazole-based OLEDs

Synthesis and Characterization

The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate typically involves multi-step reactions starting from readily available precursors such as phenyl hydrazines and cyclohexanones . The characterization techniques employed include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of synthesized compounds.

- Mass Spectrometry (MS): Employed to confirm molecular weights and structural integrity.

Mechanism of Action

The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

6-Fluoro Analog: Carbazole, 1,2,3,4-Tetrahydro-9-(2-Diethylaminoethyl)-6-Fluoro-, Oxalate

The fluoro-substituted analog replaces chlorine with fluorine at the 6-position. Fluorine, being smaller and more electronegative than chlorine, reduces steric hindrance and increases metabolic stability. Pharmacokinetic studies suggest fluorine derivatives exhibit higher plasma stability but lower tissue penetration due to reduced lipophilicity (logP ~2.1 vs. 2.8 for the chloro derivative).

6-Bromo-9-Methyl-1,2,3,4-Tetrahydrocarbazole

This compound substitutes chlorine with bromine and replaces the diethylaminoethyl group with a methyl group. Bromine’s larger atomic radius enhances lipophilicity (logP ~3.5), improving membrane permeability but increasing off-target toxicity risks. The absence of the diethylaminoethyl side chain eliminates the cationic amine functionality, reducing solubility and limiting its utility in aqueous formulations. Studies indicate weaker antimicrobial activity (MIC >128 µg/mL vs. 8–32 µg/mL for the chloro-diethylaminoethyl derivative) .

Unsubstituted Carbazole Derivatives

Non-halogenated carbazoles, such as poly(2,7-carbazole) derivatives, lack the 6-chloro substituent and diethylaminoethyl group. These compounds exhibit superior electronic properties (bandgap ~2.1 eV) for optoelectronic applications but show negligible antimicrobial activity due to the absence of bioactive substituents .

Pharmacological and Physicochemical Data Table

Key Research Findings

- Antimicrobial Activity : The 6-chloro derivative demonstrates superior Gram-positive bacterial inhibition (MIC 8 µg/mL against S. aureus) compared to fluoro and bromo analogs. This is attributed to chlorine’s optimal balance of electron withdrawal and lipophilicity, enhancing target binding .

- Psychotropic Potential: The diethylaminoethyl group’s tertiary amine interacts with central nervous system receptors, suggesting utility in mood disorder therapies. Oxalate salt formation improves blood-brain barrier penetration .

- Thermodynamic Stability : Oxygen substitution (e.g., oxadiazole hybrids) in related carbazoles reduces thermal degradation (Td >250°C), though this is less relevant for the oxalate salt due to its ionic nature .

Biological Activity

Introduction

Carbazole derivatives, including 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate (CAS No: 36684-65-8), have garnered significant attention in pharmacological research due to their diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including cancer and infections. This article reviews the biological activity of this compound based on recent studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClN |

| Molar Mass | 205.68 g/mol |

| Density | 1.280 g/cm³ |

| Melting Point | 145-148 °C |

| pKa | 16.93 (predicted) |

| Maximum Wavelength (λmax) | 292 nm (in ethylene glycol) |

Biological Activities

Anticancer Activity

Carbazole derivatives have shown promising anticancer properties. A study evaluated the cytotoxic effects of various tetrahydrocarbazole compounds on cancer cell lines such as HT-29 (colon cancer). The MTT assay demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against these cancer cells .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of carbazole derivatives. Specifically, dibromo derivatives of tetrahydrocarbazole exhibited notable antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Antiviral Properties

Carbazole derivatives have also been investigated for their antiviral effects. A review indicated that certain carbazole compounds exhibit inhibitory activity against viral replication mechanisms. The presence of specific substituents on the carbazole core enhances their efficacy as antiviral agents .

Neuropharmacological Effects

Some studies suggest that carbazole derivatives may possess neuropharmacological properties, including antipsychotic and anti-anxiety effects. These activities are believed to be mediated through interactions with neurotransmitter systems in the brain .

Case Studies

-

Cytotoxicity Assessment

- Objective: Evaluate the anticancer potential of tetrahydrocarbazole derivatives.

- Method: MTT assay on HT-29 cell lines.

- Results: Significant cytotoxicity observed with several derivatives showing IC50 values below 20 µM.

-

Antimicrobial Testing

- Objective: Assess the antimicrobial activity of dibromo tetrahydrocarbazole.

- Method: Disk diffusion method against Gram-positive and Gram-negative bacteria.

- Results: Inhibition zones ranging from 10 mm to 20 mm were recorded, indicating strong antimicrobial properties.

-

Antiviral Screening

- Objective: Investigate antiviral activity against influenza virus.

- Method: Plaque reduction assay.

- Results: Compounds showed up to 75% reduction in viral plaques at concentrations of 5 µM.

Q & A

Basic: What are the key synthetic pathways for this carbazole derivative?

Answer:

The synthesis involves three critical steps:

Core functionalization : Alkylation of the carbazole nitrogen using 2-diethylaminoethyl chloride under basic conditions (e.g., NaH in DMF) to introduce the diethylaminoethyl group at position 9 .

Chlorination : Electrophilic substitution at position 6 using chlorinating agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to ensure regioselectivity .

Salt formation : Reaction with oxalic acid in ethanol to form the oxalate salt, enhancing solubility and stability for pharmacological applications .

Key validation techniques include ¹H/¹³C NMR for substituent positioning and HPLC (>95% purity threshold) .

Basic: How is the structural and purity characterization performed?

Answer:

- Spectroscopic analysis :

- ¹H NMR (DMSO-d₆): Signals at δ 3.2–3.5 ppm (diethylaminoethyl protons) and δ 6.8–7.4 ppm (aromatic protons) confirm substituent integration .

- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch of oxalate) and 750 cm⁻¹ (C-Cl stretch) .

- Mass spectrometry : Molecular ion peak at m/z ≈ 376.43 g/mol (free base) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity .

Advanced: How can reaction conditions be optimized for substituent introduction?

Answer:

A factorial design (e.g., 2³ design) is recommended to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

- Chlorination efficiency : Higher yields (>80%) are achieved at 0–5°C with SO₂Cl₂ in CH₂Cl₂, minimizing side reactions .

- Alkylation : Use of DMF as a solvent at 60°C enhances nucleophilic substitution kinetics .

Statistical tools (e.g., ANOVA in STATISTICA) validate the significance of each factor .

Advanced: How does the chloro substituent influence electronic properties?

Answer:

The chloro group at position 6:

- Reduces bandgap : Lowers LUMO energy by ~0.2 eV compared to non-chlorinated analogs, enhancing electron affinity for charge-transfer applications .

- Optical effects : Bathochromic shift in UV-Vis spectra (e.g., λₐᵦs ≈ 239–291 nm) due to extended π-conjugation .

Computational validation via DFT/DFTB3 methods (e.g., HOMO/LUMO energies: -5.49 eV/-1.36 eV for carbazole analogs) aligns with experimental trends .

Advanced: What computational methods predict electronic structure and reactivity?

Answer:

- SCC-DFTB/LC-DFTB : Accurately calculates HOMO-LUMO gaps (error <0.5 eV vs. experimental) and dipole moments for solubility predictions .

- TD-DFT : Models absorption spectra (e.g., maximum λₐᵦs ≈ 239 nm) using Casida’s approach for optoelectronic applications .

- M06-2X/6-31+G(d,p) : Validates bond angles/lengths (<2.3% deviation from crystallographic data) in gas-phase oxidation studies .

Advanced: How to design experiments for evaluating biological activity?

Answer:

- Antimicrobial assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., hepatocellular carcinoma) with 5-fluorouracil as a positive control .

Advanced: How to analyze structure-activity relationships (SAR) for substituents?

Answer:

- Comparative studies : Replace chloro with fluoro/methoxy groups to assess:

- Statistical tools : Principal component analysis (PCA) correlates substituent electronegativity with activity .

Basic: What biological activities are reported for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.